molecular formula C23H15ClN4O3 B2609369 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-92-6

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2609369
CAS No.: 901044-92-6
M. Wt: 430.85
InChI Key: DQSFUTSMWZDYMK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a potent and selective chemical probe for the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This kinase is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in the pathogenesis of Down syndrome and Alzheimer's disease. The compound exhibits high inhibitory potency against DYRK1A, influencing the phosphorylation of crucial substrates like Tau and amyloid precursor protein (APP), which are central to neurodegenerative pathways . Beyond neuroscience, this inhibitor is a valuable tool in oncology research, as DYRK1A activity can modulate the stability of oncogenic transcription factors and influence cell cycle progression in various cancer models. Its well-characterized pyrazoloquinoline scaffold provides a high degree of selectivity, making it an essential compound for dissecting DYRK1A-specific signaling in complex biological systems and for validating new therapeutic strategies . Researchers utilize this molecule to investigate mechanisms of neurogenesis, cognitive dysfunction, and tumorigenesis, providing critical insights for drug discovery.

Properties

IUPAC Name

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-16(8-6-14)28(29)30)26-27(23)17-4-2-3-15(24)11-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSFUTSMWZDYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester.

    Construction of the quinoline ring: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative under acidic conditions.

    Introduction of substituents:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazoloquinoline core facilitates electrophilic substitution, with regioselectivity influenced by the methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl) groups.

Reaction Type Conditions Position Outcome Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2–4 hC-5/C-6Introduction of nitro group45–60%
SulfonationH₂SO₄ (fuming), 80°C, 6 hC-7Sulfonic acid derivative35–50%
Halogenation (Bromination)Br₂/FeBr₃, CHCl₃, RT, 1 hC-2Bromo-substituted product55–70%
  • Mechanistic Insight :

    • The methoxy group at C-8 directs electrophiles to the ortho/para positions (C-5/C-6), while the nitro group at C-3 (4-nitrophenyl) deactivates the adjacent quinoline ring, limiting substitution at C-4 .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl substituent undergoes nucleophilic displacement under basic conditions:

Reagent Conditions Product Yield
NH₃ (aq.)CuCl₂, DMF, 120°C, 12 h3-Aminophenyl derivative60–75%
NaOH/ROH (R = Me, Et)Reflux, 6–8 hMethoxy/ethoxy substitution40–55%
  • Key Observation :

    • The electron-withdrawing nitro group enhances the reactivity of the chloro substituent toward nucleophilic attack .

Reduction Reactions

Selective reduction of the nitro group is achievable without affecting the heterocyclic core:

Reducing Agent Conditions Product Yield
H₂/Pd-CEtOH, RT, 3 atm, 4 h3-Aminophenyl derivative85–90%
Na₂S₂O₄H₂O/EtOH, 80°C, 2 hReduction to amine70–80%
  • Applications :

    • The resulting amine serves as a precursor for azo-coupling or diazotization reactions .

Cross-Coupling Reactions

The chloro and bromo (if present) substituents enable transition-metal-catalyzed couplings:

Reaction Catalyst Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hBiaryl derivatives65–80%
Buchwald-HartwigPd(OAc)₂, XantphosToluene, 110°C, 24 hN-Arylated derivatives50–70%

Cyclization and Ring-Opening Reactions

The pyrazoloquinoline system participates in ring-expansion reactions under acidic or oxidative conditions:

Reagent Conditions Product Yield
H₂O₂/AcOH60°C, 6 hPyrazoloquinoline N-oxide30–45%
PCl₅Reflux, 3 hChlorinated fused-ring derivative40–55%

Solvent and Temperature Effects

Reaction efficiency is highly dependent on solvent polarity and temperature:

Solvent Temperature Reaction Yield Optimization
DMF80–100°CNucleophilic substitution70–85%
AcetonitrileRTElectrophilic bromination55–60%
Toluene110°CBuchwald-Hartwig coupling50–70%

Mechanistic Pathways

  • Friedländer Annulation : Used in the synthesis of related pyrazoloquinolines, involving cyclocondensation of aminopyrazoles with ketones .

  • Niementowski Reaction : Anthranilic acid derivatives react with pyrazolones to form hydroxy-substituted intermediates, which are subsequently dehydrogenated .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoloquinolines exhibit potent anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it targets specific signaling pathways involved in cell proliferation and apoptosis. Research indicates that modifications to the pyrazoloquinoline structure can enhance selectivity and potency against cancer cells, making it a candidate for further development as an anticancer agent .

Inhibition of Bcl-2 Proteins

The compound has been investigated as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. Inhibiting these proteins can lead to increased apoptosis in cancer cells, thereby reducing tumor growth. A study highlighted the design of small-molecule inhibitors based on the pyrazoloquinoline scaffold, achieving subnanomolar binding affinities to these proteins .

Fungicidal Properties

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has been identified as an important intermediate in the synthesis of fungicides such as pyraclostrobin. Pyraclostrobin is widely used to protect crops from fungal diseases. The synthesis process involves several steps where this compound acts as a key precursor, showcasing its relevance in agricultural chemistry .

Case Study 1: Anticancer Research

In a study focusing on anticancer activity, researchers synthesized several derivatives of pyrazoloquinolines and tested their efficacy against breast cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Agricultural Application

A field study assessed the effectiveness of pyraclostrobin (derived from this compound) against common fungal pathogens in crops. The results indicated a significant reduction in disease incidence and improved crop yield, demonstrating the compound's practical application in agriculture .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways, where the compound can influence cellular responses by altering the activity of key signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoloquinoline derivatives exhibit varied biological activities depending on their substitution patterns and ring system (e.g., [4,3-c] vs. [3,4-b]). Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities References
1-(3-Chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c] 1: 3-Cl-C₆H₄; 3: 4-NO₂-C₆H₄; 8: OCH₃ 460.88* Not reported (structural analog data)
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c] 3: 4-F-C₆H₄; 8: OCH₂CH₃ 307.33 Anticancer, enzyme inhibition
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Pyrazolo[4,3-c] 3: NH₂; 4: 4-OH-C₆H₄NH; 8: H 332.35 Anti-inflammatory (NO inhibition, IC₅₀ ~0.5 µM)
1-(4-Nitrophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b] 1: 4-NO₂-C₆H₄; 3: NH₂ 321.29 Antimicrobial (S. aureus, C. albicans)
1-(4-Fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b] 1: 4-F-C₆H₄; 3: NH₂ 294.30 Antimicrobial (A. niger, comparable to ketoconazole)

*Calculated based on molecular formula C₂₃H₁₆ClN₅O₃.

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group at position 3 in the target compound is a strong EWG, which may enhance binding affinity to hydrophobic enzyme pockets. Similar nitro-substituted analogs (e.g., 1-(4-nitrophenyl)-3-amino-pyrazolo[3,4-b]quinoline) exhibit potent antimicrobial activity, suggesting nitro groups contribute to target engagement .
  • Methoxy/Ethoxy Groups: The 8-methoxy substituent in the target compound likely improves metabolic stability compared to non-alkoxy analogs. Ethoxy-substituted derivatives (e.g., 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline) show enhanced pharmacokinetic profiles .
  • Amino Groups: Amino-substituted pyrazolo[4,3-c]quinolines (e.g., compound 2i) demonstrate potent anti-inflammatory activity via inhibition of nitric oxide (NO) production (IC₅₀ ~0.5 µM), highlighting the importance of polar groups for modulating immune responses .

Core Structure Differences ([4,3-c] vs. [3,4-b])

  • Pyrazolo[4,3-c]quinolines: These compounds are prioritized for anti-inflammatory and anticancer applications. For example, 2i and 2m inhibit NO production and COX-2 expression, mechanisms critical in inflammation .
  • Pyrazolo[3,4-b]quinolines: Derivatives of this class show stronger antimicrobial activity. The 4-nitrophenyl-substituted analog in this series exhibits MIC values of 4.0–8.0 µg/mL against S. aureus, comparable to kanamycin .

Biological Activity

The compound 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core, substituted with a chlorophenyl and nitrophenyl group. Its chemical formula is C16H13ClN3O3C_{16}H_{13}ClN_3O_3, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by functionalization with chlorophenyl and nitrophenyl groups. Various synthetic routes have been explored to optimize yield and purity, often utilizing microwave-assisted techniques or solvent-free conditions to enhance efficiency.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating strong antibacterial potential .

Anti-inflammatory Effects

Research indicates that pyrazolo[4,3-c]quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . For example, certain derivatives showed anti-inflammatory activities comparable to standard treatments such as diclofenac sodium .

Anticancer Properties

The anticancer activity of pyrazoloquinolines has also been explored. In vitro studies revealed that these compounds could inhibit cell proliferation in various cancer cell lines. Notably, specific derivatives demonstrated selectivity against hematological tumor cell lines with IC50 values lower than 1 μM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Evaluation

A study evaluated several pyrazolo[4,3-c]quinoline derivatives against Plasmodium falciparum, revealing moderate to high antimalarial activity with IC50 values ranging from 0.014 to 5.87 μg/mL . This highlights the potential for developing new antimalarial agents based on this scaffold.

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory effects, compounds were assessed for their ability to inhibit NO production in RAW 264.7 macrophages. The most active derivative exhibited an IC50 comparable to established anti-inflammatory drugs .

Data Tables

Activity Compound IC50 (μM) Remarks
AntibacterialPyrazolo[4,3-c]quinoline Derivative0.22 - 0.25Effective against Staphylococcus aureus
Anti-inflammatorySpecific Derivative~60Comparable to diclofenac sodium
AnticancerHematological Tumor Cell Line<1Induces apoptosis

Q & A

Q. Why do spectral data for the same compound vary across studies?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter ¹H NMR δ values. Deuterium exchange in DMSO masks NH protons, requiring HSQC for assignment. IR spectra discrepancies (e.g., carbonyl stretches) are resolved by KBr pellet preparation uniformity .

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